2-(4-phenylpiperazin-1-yl)-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone
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Overview
Description
2-(4-PHENYLPIPERAZIN-1-YL)-1-(2,2,4,7-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-PHENYLPIPERAZIN-1-YL)-1-(2,2,4,7-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves the reaction of 4-phenylpiperazine with a suitable quinoline derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antipsychotic activities.
Industry: Utilized in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as receptors, enzymes, or ion channels. The pathways involved could include modulation of neurotransmitter systems, inhibition of enzyme activity, or alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
4-Phenylpiperazine Derivatives: Compounds with similar piperazine structures.
Quinoline Derivatives: Compounds with similar quinoline structures.
Uniqueness
The uniqueness of 2-(4-PHENYLPIPERAZIN-1-YL)-1-(2,2,4,7-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE lies in its specific combination of piperazine and quinoline moieties, which may confer distinct pharmacological properties compared to other similar compounds.
Properties
Molecular Formula |
C25H31N3O |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-1-(2,2,4,7-tetramethylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C25H31N3O/c1-19-10-11-22-20(2)17-25(3,4)28(23(22)16-19)24(29)18-26-12-14-27(15-13-26)21-8-6-5-7-9-21/h5-11,16-17H,12-15,18H2,1-4H3 |
InChI Key |
VRKZHYIGFNCSIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(N2C(=O)CN3CCN(CC3)C4=CC=CC=C4)(C)C)C |
Origin of Product |
United States |
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